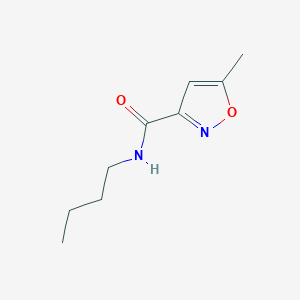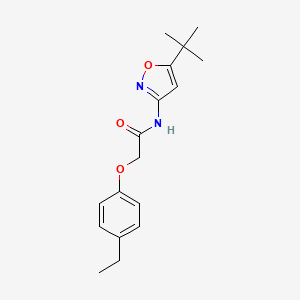
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Descripción general
Descripción
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BPAP, is a synthetic compound that belongs to the class of phenethylamines. BPAP has been found to exhibit a range of interesting pharmacological properties, including dopamine receptor agonism and anti-Parkinsonian effects.
Mecanismo De Acción
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a potent dopamine receptor agonist, with a high affinity for the D2 receptor subtype. It has been suggested that this compound may act as a partial agonist at the D2 receptor, which may contribute to its anti-Parkinsonian effects. This compound has also been found to increase the release of dopamine in the striatum, which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, in the striatum of rats. This suggests that this compound may increase dopamine synthesis and release in the brain. In addition, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments. It is a highly selective dopamine receptor agonist, which allows for the study of dopamine receptor signaling pathways without the confounding effects of other neurotransmitters. This compound is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more potent and selective dopamine receptor agonists based on the structure of this compound. Another area of research is the exploration of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia and addiction. Finally, further studies are needed to better understand the mechanism of action of this compound and its effects on the brain and behavior.
Aplicaciones Científicas De Investigación
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in Parkinson's disease and other movement disorders. In animal studies, this compound has been shown to improve motor function and reduce the symptoms of Parkinson's disease. This compound has also been found to have anti-depressant and anti-anxiety effects in animal models.
Propiedades
IUPAC Name |
N-(1-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(13-5-3-2-4-6-13)18-17(19)14-7-8-15-16(11-14)21-10-9-20-15/h2-8,11-12H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLIEEWVBQVCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4431305.png)

![methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B4431323.png)



![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopentylcarbonyl)piperazine](/img/structure/B4431363.png)
![2-{4-[2-(2,3-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4431368.png)

![N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431387.png)

![4-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4431397.png)

![N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-N'-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4431406.png)